molecular formula C7H5ClFNO5S B1438110 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride CAS No. 357332-64-0

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1438110
CAS No.: 357332-64-0
M. Wt: 269.64 g/mol
InChI Key: RCEGWIXAJMHPOZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO5S It is a derivative of benzene, featuring functional groups such as a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from a benzene derivative. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of nitric acid and sulfuric acid.

    Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent.

    Methoxylation: Introducing a methoxy group via a reaction with methanol in the presence of a catalyst.

    Sulfonylation: Adding a sulfonyl chloride group using chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as ammonia or primary amines under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.

    Reduction Products: The primary product is 2-Fluoro-4-methoxy-5-aminobenzene-1-sulfonyl chloride.

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can interact with biological targets.

    Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its functional groups:

    Electrophilic Sites: The sulfonyl chloride and nitro groups act as electrophilic sites, making the compound reactive towards nucleophiles.

    Nucleophilic Sites: The methoxy group can participate in nucleophilic reactions under certain conditions.

    Pathways: The compound can undergo various pathways depending on the reacting species, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride

Uniqueness

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where these functional groups are required.

Properties

IUPAC Name

2-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)7(16(8,13)14)3-5(6)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEGWIXAJMHPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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